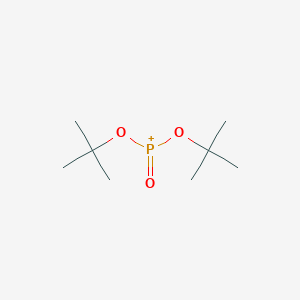

Phosphonic acid, bis(1,1-dimethylethyl) ester

Description

Properties

IUPAC Name |

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBLOQXLELCEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[P+](=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926944 | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13086-84-5 | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013086845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phosphonic Acid Bis(1,1-dimethylethyl) Ester

Abstract

Phosphonic acid bis(1,1-dimethylethyl) ester, more commonly known as di-tert-butyl phosphonate or di-tert-butyl phosphite, is a pivotal reagent in modern organophosphorus chemistry. Its unique combination of steric bulk and reactivity makes it an invaluable intermediate for introducing the phosphonate moiety into complex molecules. This is particularly significant in the pharmaceutical industry, where it serves as a key building block for synthesizing antiviral nucleotide analogues such as Tenofovir.[1][2] This guide provides a comprehensive exploration of the primary synthetic routes to di-tert-butyl phosphonate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. We will delve into the prevalent methods utilizing phosphorus trichloride and transesterification, offering field-proven insights to enable researchers to make informed decisions in their experimental design and scale-up activities.

Introduction: The Strategic Importance of Di-tert-butyl Phosphonate

Organophosphorus compounds are integral to numerous fields, from materials science to agrochemicals and pharmaceuticals.[3] Within this class, phosphonate esters are of particular interest due to their structural analogy to phosphates, allowing them to function as stable mimics or prodrugs in biological systems. Di-tert-butyl phosphonate (DTBP) has emerged as a preferred reagent for several reasons. The sterically demanding tert-butyl groups provide a unique balance of stability and reactivity.[4] They protect the phosphorus center during intermediate synthetic steps and can be removed under specific acidic conditions, a crucial feature in the final deprotection stages of drug synthesis.[1][2]

The significance of DTBP was highlighted by its application in the efficient synthesis of antiviral drugs, where it facilitates hydroxymethylation and subsequent phosphonomethylation reactions.[1][4] Its role as a precursor in the development of nucleotide reverse transcriptase inhibitors like Tenofovir underscores the need for robust and scalable synthetic methods.[2] This guide aims to provide the necessary technical depth for researchers to master its synthesis.

Core Synthetic Methodologies

The preparation of di-tert-butyl phosphonate is primarily achieved through two well-established pathways. The choice between them often depends on factors such as scale, available starting materials, and tolerance for specific impurities.

Method A: Reaction of Phosphorus Trichloride with tert-Butanol

This is the most direct and frequently employed method for both laboratory and industrial-scale synthesis.[4] The reaction involves the controlled addition of phosphorus trichloride (PCl₃) to tert-butanol in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct.[1]

Causality and Mechanistic Insights: The reaction is a nucleophilic substitution at the phosphorus center. However, the process is more complex than a simple diester formation.

-

Initial Reaction: The lone pair of electrons on the oxygen of tert-butanol attacks the electrophilic phosphorus atom of PCl₃. This happens sequentially, with the amine base neutralizing the generated HCl after each addition.

-

Formation of Tri-tert-butyl Phosphite: The reaction has a strong tendency to proceed to the formation of the triester, tri-tert-butyl phosphite.[1][2] This species is often the major product initially formed.

-

Controlled Decomposition: Tri-tert-butyl phosphite is thermally unstable and decomposes under mild heating and/or reduced pressure to yield the desired di-tert-butyl phosphonate (the diester) and isobutylene.[1] This decomposition is a critical, albeit sometimes difficult to control, step of the synthesis.

-

Oxidation Byproduct: A significant challenge is the rapid aerial oxidation of the triester intermediate to tri-tert-butyl phosphate.[1][2] Therefore, strict exclusion of oxygen by maintaining an inert atmosphere (e.g., nitrogen or argon) is paramount to prevent the formation of this undesired byproduct and ensure high product purity.[1]

Method B: Transesterification of Dialkyl Phosphites

An alternative green chemistry approach involves the transesterification of a lower-boiling dialkyl phosphite, such as dimethyl phosphite, with an excess of tert-butanol.[4][5] This equilibrium-driven reaction is typically catalyzed by a base, with calcium hydroxide (Ca(OH)₂) being a frequently cited example.[5]

Causality and Mechanistic Insights: The reaction proceeds by heating the mixture to reflux. The lower-boiling alcohol byproduct (methanol, in the case of dimethyl phosphite) is continuously removed by distillation, which drives the equilibrium towards the formation of the desired, more thermally stable di-tert-butyl phosphonate.[5] This method avoids the use of the highly corrosive and water-sensitive PCl₃ but requires careful control of distillation conditions to efficiently remove the byproduct without losing the starting material.

Detailed Experimental Protocol: Synthesis via Transesterification

This protocol is adapted from a well-established procedure utilizing dimethyl phosphite and tert-butanol.[5] It is chosen for its relative safety and high reported yield.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Dimethyl phosphite | C₂H₇O₃P | 110.05 | 110 g | 1.00 | Starting phosphite ester. |

| tert-Butanol | C₄H₁₀O | 74.12 | 260 g | 3.51 | Reagent and solvent. |

| Calcium hydroxide | Ca(OH)₂ | 74.09 | 3.3 g | 0.045 | Base catalyst.[4][5] |

Experimental Workflow Diagram

Caption: Simplified pathway showing the role of DTBP in Tenofovir synthesis. [1]

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable, especially when handling reactive phosphorus compounds and their precursors.

-

Di-tert-butyl Phosphonate: This compound is classified as corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6]* Phosphorus Trichloride (PCl₃): PCl₃ is an extremely toxic and corrosive chemical that reacts violently with water, releasing HCl gas. [7][8]It must be handled in a well-ventilated chemical fume hood, under strictly anhydrous conditions. [7]Emergency procedures for exposure include immediate and prolonged rinsing with water and seeking urgent medical attention. [7][9]A Class D fire extinguisher (for combustible metals) or dry sand should be available, as water cannot be used on a PCl₃ fire. [7]* tert-Butanol: This is a flammable liquid and should be handled away from ignition sources.

-

Storage: Di-tert-butyl phosphonate should be stored in a tightly sealed container under an inert atmosphere (nitrogen is recommended) in a cool, dry, and well-ventilated area, typically at 2-8°C. [10][11]

Conclusion

The synthesis of di-tert-butyl phosphonate is a well-understood and critical process for advancing research in organophosphorus chemistry and drug development. While the reaction of phosphorus trichloride with tert-butanol is a direct route, it presents challenges related to selectivity and safety. The transesterification method offers a safer, high-yielding alternative that is well-suited for various laboratory scales. By understanding the causality behind the experimental choices—from the necessity of an inert atmosphere to the principles of equilibrium displacement—researchers can reliably and safely produce this versatile and indispensable chemical intermediate.

References

-

Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789-798. [Link]

-

Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. Retrieved from [Link]

-

Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

-

MDPI. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Retrieved from [Link]

-

Kolvari, E., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3293. [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Phosphorus Trichloride. Retrieved from [Link]

-

Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

ChemBK. (2024). di-tert-butyl phosphonate. Retrieved from [Link]

-

ChemBK. (2024). Phosphoric Acid,Bis(1,1-Dimethylethyl) Ester. Retrieved from [Link]

-

American Chemical Society. (n.d.). Di-t-butyl Phosphonate. Journal of the American Chemical Society. Retrieved from [Link]

-

Gancarczyk, M., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(23), 7356. [Link]

-

Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. ResearchGate. [Link]

-

Starshine Chemical. (n.d.). Di-tert-butyl Phosphonate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. DI-TERT-BUTYL PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. fishersci.com [fishersci.com]

- 9. opcw.org [opcw.org]

- 10. chemscene.com [chemscene.com]

- 11. DI-TERT-BUTYL PHOSPHITE | 13086-84-5 [chemicalbook.com]

An In-depth Technical Guide to the Properties and Applications of Bis(tert-butyl) Phosphonate Esters

Executive Summary

Bis(tert-butyl) phosphonate esters are pivotal intermediates in modern organic and medicinal chemistry. Characterized by the sterically demanding tert-butyl groups, these esters serve as robust protecting groups for the phosphonic acid moiety. Their pronounced stability under a wide range of reaction conditions, juxtaposed with their clean and efficient cleavage under specific acidic protocols, makes them an invaluable tool for the synthesis of complex molecules. This guide provides a comprehensive overview of their synthesis, physicochemical properties, unique reactivity, and critical applications, particularly in the development of phosphonate-based therapeutics. We will delve into the mechanistic underpinnings of their stability and selective deprotection, offering field-proven experimental protocols for their synthesis and cleavage.

Introduction: The Strategic Importance of the Tert-Butyl Group

Phosphonic acids, isosteric and isoelectronic analogues of phosphoric acids, are a cornerstone of medicinal chemistry. They are found in a variety of biologically active compounds, including antiviral agents like Tenofovir and Adefovir, where they act as non-hydrolyzable mimics of phosphate groups.[1] However, the intrinsic acidity and polarity of the phosphonic acid group (–P(O)(OH)₂) often complicate synthetic pathways and purification processes.

This necessitates the use of protecting groups. Bis(tert-butyl) phosphonate esters have emerged as a superior choice for this role. The bulky tert-butyl groups provide exceptional steric shielding to the phosphorus center, rendering the ester highly resistant to nucleophilic attack and stable across a broad spectrum of conditions, including basic and neutral environments.[2] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected phosphonate. Crucially, these groups can be removed under mild acidic conditions that often leave other acid-labile functionalities intact, offering a desirable level of orthogonality in complex syntheses.[2][3]

Synthesis of Bis(tert-butyl) Phosphonate Esters

The preparation of bis(tert-butyl) phosphonate esters typically involves the formation of a phosphorus-carbon (P-C) bond. Several classical reactions can be adapted for this purpose, often utilizing di-tert-butyl phosphite as a key reagent.

Key Synthetic Routes

-

Michaelis-Becker Reaction: This route involves the reaction of di-tert-butyl phosphite with an alkyl halide in the presence of a non-nucleophilic base.[4][5]

-

Pudovik Reaction: This method achieves the P-C bond formation via the addition of di-tert-butyl phosphite across an aldehyde or imine double bond, typically catalyzed by a base.[4][5]

-

Abramov Reaction: Similar to the Pudovik reaction, this involves the reaction of tris-tert-butyl phosphite with an aldehyde.[4][5]

The choice of reaction is dictated by the nature of the substrate and the desired final structure. For many applications, the Michaelis-Becker reaction provides a straightforward and efficient pathway.

Detailed Experimental Protocol: Synthesis via Michaelis-Becker Reaction

This protocol describes a general procedure for the synthesis of a bis(tert-butyl) phosphonate ester from an alkyl bromide.

Materials:

-

Alkyl Bromide (1.0 eq)

-

Di-tert-butyl phosphite (1.1 eq)[6]

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

-

Carefully add sodium hydride to the THF and cool the suspension to 0 °C using an ice bath.

-

Slowly add di-tert-butyl phosphite dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the alkyl bromide dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure bis(tert-butyl) phosphonate ester.

Physicochemical and Spectroscopic Properties

Bis(tert-butyl) phosphonate esters are typically colorless to pale yellow oils or low-melting solids. Their properties are dominated by the bulky, nonpolar tert-butyl groups.

Summary of Properties

| Property | Description |

| Appearance | Colorless to pale yellow oils or solids. |

| Solubility | Generally soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes). Insoluble in water. |

| Stability | Highly stable under neutral and basic conditions. Stable to many reducing and oxidizing agents. Labile to strong acids.[2] |

| Spectroscopy | Characterized by a distinctive chemical shift in ³¹P NMR spectra. |

Spectroscopic Characterization

The most definitive technique for characterizing these compounds is ³¹P NMR spectroscopy. Bis(tert-butyl) phosphonate esters typically exhibit a single resonance in a characteristic range.

-

³¹P NMR: The chemical shift (δ) for bis(tert-butyl) phosphonate esters generally appears in the range of +16 to +23 ppm.[7] The exact position is influenced by the substituent attached to the phosphorus atom.

Chemical Reactivity: The Art of Selective Deprotection

The synthetic utility of bis(tert-butyl) phosphonate esters is rooted in their predictable reactivity, specifically their robust stability and their selective lability under acidic conditions.

Acid-Catalyzed Cleavage: Mechanism and Rationale

The deprotection of bis(tert-butyl) phosphonate esters proceeds via an acid-catalyzed hydrolysis mechanism.[8] Unlike the cleavage of less hindered alkyl esters (e.g., methyl or ethyl), which can occur via an SN2 pathway, the cleavage of the tert-butyl group follows a distinct SN1-type pathway.[3][4]

Causality of the Mechanism:

-

Protonation: The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom and weakens the P-O bond.[2][9]

-

Carbocation Formation: The key step is the cleavage of the oxygen-tert-butyl bond to form a highly stable tertiary carbocation (tert-butyl cation).[2][10][11] This step is the rate-determining factor and explains why tertiary esters are uniquely susceptible to this cleavage pathway.

-

Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene gas, which escapes the reaction mixture, driving the equilibrium towards the deprotected product.[2] This irreversible step ensures the reaction proceeds to completion.

This SN1 mechanism is significantly faster than potential SN2 attack at the sterically hindered phosphorus center, providing a clean and selective method for deprotection.

Caption: Mechanism of acid-catalyzed deprotection.

Common Reagents for Deprotection

A variety of acids can be used, with the choice depending on the sensitivity of the substrate.[2]

-

Trifluoroacetic Acid (TFA): A very common and effective reagent, often used neat or as a solution in dichloromethane (DCM).[3][8]

-

Hydrochloric Acid (HCl): Concentrated or gaseous HCl in an organic solvent is also widely used.[2]

-

Aqueous Phosphoric Acid: A milder, environmentally benign alternative for sensitive substrates.[12][13]

Detailed Experimental Protocol: Deprotection with TFA

This protocol describes the complete removal of both tert-butyl groups to yield the final phosphonic acid.

Materials:

-

Bis(tert-butyl) phosphonate ester (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Dissolve the bis(tert-butyl) phosphonate ester in DCM (e.g., 0.1 M concentration).

-

Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).[8]

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

The resulting crude phosphonic acid can be purified by methods such as precipitation from a solvent like diethyl ether, recrystallization, or by HPLC, depending on its physical properties.[3][4]

Applications in Synthesis and Drug Development

The primary application of bis(tert-butyl) phosphonate esters is to serve as a masked form of a phosphonic acid, enabling complex synthetic transformations that would otherwise be incompatible with the free acid.

The Protecting Group Workflow

The use of bis(tert-butyl) phosphonates follows a standard protection-manipulation-deprotection strategy, which is fundamental in multi-step organic synthesis.

Caption: Synthetic workflow using bis(tert-butyl) phosphonate esters.

Role in Medicinal Chemistry

The development of phosphonate-containing drugs has been significantly advanced by this chemistry. Phosphonates are key components of drugs used to treat viral infections (HIV, Hepatitis B), bone disorders, and cancer.[1][14][15] The synthesis of acyclic nucleoside phosphonates, such as Tenofovir, relies on intermediates where the phosphonate moiety is protected, often as a bis(tert-butyl) or related ester, to allow for the crucial coupling reactions with the nucleobase side chain.[16] The ability to introduce the phosphonate group in a protected form and unveil it in a late-stage synthetic step is critical to the successful and efficient production of these life-saving medicines.

Conclusion

Bis(tert-butyl) phosphonate esters are more than just simple intermediates; they are sophisticated chemical tools that provide a robust and reliable solution to the challenge of handling phosphonic acids in synthesis. Their unique combination of high stability and selective, clean cleavage under acidic conditions grants chemists the flexibility needed to construct complex molecular architectures. As the demand for novel phosphonate-based therapeutics continues to grow, the mastery of the properties and reactivity of bis(tert-butyl) phosphonate esters will remain an essential skill for researchers, scientists, and drug development professionals.

References

- Mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. (n.d.). Clutch Prep.

- Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate.

- t-Butyl Ester Protecting Group Hydrolysis. (n.d.). BenchChem.

- Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213.

- Mabury, S. A., & Crosby, D. G. (1996). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 15(11), 1949-1953.

- The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry.

- Koehne, I., & Pietschnig, R. (2022). Synthesis of Geminal Bis‐ and Tetrakisphosphonate Ester Derivatives and Their Coordination Behavior Towards Ca(II) Ions. European Journal of Inorganic Chemistry, 2022(21), e202200194.

- Methods for the synthesis of phosphonate esters. (1994). Google Patents.

- Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213.

- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (2023). Molecules.

- Selective Esterification of Phosphonic Acids. (2020). Molecules.

- (PDF) Phosphonic acid: preparation and applications. (2017). ResearchGate.

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2021). Frontiers in Chemistry.

- Facile room temperature synthesis of layered transition metal phosphonates via hitherto unknown alkali metal tert-butyl phosphon. (n.d.). The Royal Society of Chemistry.

- Methods for the synthesis of phosphonate esters. (1995). Google Patents.

- Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. (2012). Beilstein Journal of Organic Chemistry.

- The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). Beilstein Journal of Organic Chemistry.

- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. (n.d.). MIT Open Access Articles.

- 31P NMR kinetic study of the tandem cleavage of phosphonate esters by bromotrimethylsilane. (n.d.). Tetrahedron.

- The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. (2018). ChemRxiv.

- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (2006). Journal of Organic Chemistry.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- Di-tert-butyl Phosphonate. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Methods for the dealkylation of phosphonate esters. (2002). Google Patents.

- Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. (2022). RSC Medicinal Chemistry.

- Examples of phosphonate drugs of medicinal use. (n.d.). ResearchGate.

- The synthesis of deuteriated tri-tert-butyl phosphine. (2020). ChemistrySelect.

- THE PHOSPHATE-PHOSPHONATE AND PHOSPHONATE-PHOSPHATE REARRANGEMENTS AND THEIR APPLICATIONS. (n.d.).

- Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. (2021). Bone.

- Metabolic properties of phosphonate esters. (2003). ResearchGate.

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Di-tert-butyl Phosphonate | 13086-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

A Technical Guide to Di-tert-butyl Phosphonate: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract: This guide provides an in-depth examination of Phosphonic acid, bis(1,1-dimethylethyl) ester, commonly known as di-tert-butyl phosphonate or di-tert-butyl phosphite. As a pivotal reagent in modern organophosphorus chemistry, its unique structural characteristics—notably the sterically hindering tert-butyl groups—confer a balance of stability and reactivity that is highly advantageous in complex chemical syntheses.[1] This document details its physicochemical properties, outlines established and optimized synthetic pathways, and explores its critical applications as a key intermediate in the production of high-value pharmaceuticals, including the antiviral drug Tenofovir.[2][3][4] We will delve into the mechanistic rationale behind its synthesis and reactivity, providing field-proven protocols and safety considerations for its use in a research and drug development setting.

Compound Identification and Physicochemical Properties

Di-tert-butyl phosphonate is a versatile organophosphorus compound widely utilized as a phosphorylating agent and a precursor for various pharmaceutical intermediates.[1]

| Identifier | Value |

| IUPAC Name | di-tert-butyl phosphonate |

| CAS Number | 13086-84-5[5] |

| Synonyms | This compound; Di-tert-butyl phosphite; Phosphorous Acid Di-tert-butyl Ester[6][7][8] |

| Molecular Formula | C₈H₁₉O₃P[6][9] |

| Molecular Weight | 194.21 g/mol [6][9] |

| InChI Key | HLMXUWAUCZMWOG-UHFFFAOYSA-N[6] |

The physical properties of di-tert-butyl phosphonate make it suitable for a range of laboratory and industrial applications. It is a colorless to nearly colorless liquid soluble in common organic solvents.[6][9]

| Property | Value | Source(s) |

| Appearance | Colorless to Almost Colorless Clear Liquid | [6][10] |

| Boiling Point | 62-68 °C @ 0.5-4 Torr | [9] |

| Density | 0.960 - 0.995 g/mL at 25 °C | [9][11] |

| Refractive Index | n20/D 1.419 | [11] |

| Flash Point | 163 °C (325.4 °F) | [10][11] |

| Solubility | Soluble in organic solvents; insoluble in water | [9] |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of di-tert-butyl phosphonate is a well-established but nuanced process. The primary challenge lies in controlling the chemoselectivity to favor the desired diester over the triester byproduct and prevent oxidation.[2][3]

Synthesis from Phosphorus Trichloride (PCl₃)

A common and historically significant route involves the reaction of phosphorus trichloride with tert-butanol in the presence of a base like triethylamine or pyridine.[2] However, this reaction pathway is complex. Mechanistically, the reaction tends to initially form tri-tert-butyl phosphite (the triester), which is thermally unstable and can decompose under reduced pressure to yield the desired di-tert-butyl phosphonate (the diester).[2][3]

A critical consideration is the high susceptibility of the triester intermediate to aerial oxidation, which forms the highly stable tri-tert-butyl phosphate, an undesired byproduct that can complicate purification.[2][3] Therefore, maintaining a strictly inert (e.g., nitrogen or argon) atmosphere throughout the reaction and workup is paramount to achieving high yields and purity.[2][3]

An improved protocol utilizes potassium tert-butoxide (KOtBu), which serves as both the nucleophilic reagent and the base, simplifying the reaction mixture and producing only potassium chloride as a coproduct.[2][3]

Caption: Synthesis of di-tert-butyl phosphonate from PCl₃.

Experimental Protocol: Optimized Synthesis using KOtBu

This protocol is adapted from methodologies developed to improve yield and purity for industrial applications.[2][3]

Objective: To synthesize di-tert-butyl phosphonate with minimal byproduct formation.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen atmosphere)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Dissolve KOtBu (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Reaction: Cool the KOtBu solution to 0 °C using an ice bath. Add PCl₃ (1 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the conversion of the starting material and the formation of the product.

-

Workup: After the reaction is complete, filter the mixture to remove the KCl precipitate. The organic phase is then concentrated under reduced pressure.

-

Purification: The crude product is often used directly in subsequent steps to avoid product loss, as di-tert-butyl phosphonate is sensitive to heating during distillation.[2][3] If higher purity is required, careful vacuum distillation at low temperature is necessary.

Key Chemical Reactivity

The utility of di-tert-butyl phosphonate stems from its reactivity at the phosphorus center. The P-H bond is reactive and can participate in various additions and alkylations.

Hydroxymethylation

A cornerstone reaction in the synthesis of antiviral agents is the hydroxymethylation of di-tert-butyl phosphonate. This is typically achieved by reacting it with formaldehyde (often from paraformaldehyde) in the presence of a base like triethylamine.[2] This reaction forms di-tert-butyl (hydroxymethyl)phosphonate, a crystalline and stable intermediate that is a direct precursor to the phosphonomethylation reagent used in the synthesis of Tenofovir.[2][3]

Caption: Workflow for the hydroxymethylation of di-tert-butyl phosphonate.

Applications in Drug Discovery and Development

Di-tert-butyl phosphonate is not merely a laboratory curiosity; it is a validated and crucial building block in the synthesis of approved antiviral drugs. The tert-butyl ester groups serve as effective protecting groups for the phosphonic acid moiety, which can be removed under acidic conditions after the key C-P bond-forming steps are complete.[3]

Case Study: Synthesis of Tenofovir

Tenofovir (also known as PMPA) is a nucleotide reverse transcriptase inhibitor used to treat HIV/AIDS and hepatitis B.[3] The synthesis of Tenofovir heavily relies on intermediates derived from di-tert-butyl phosphonate.

The overall synthetic strategy involves:

-

Hydroxymethylation: Conversion of di-tert-butyl phosphonate to di-tert-butyl (hydroxymethyl)phosphonate as described previously.[2]

-

Activation: The hydroxyl group is activated, typically by mesylation, to create an efficient phosphonomethylation reagent, (di-tert-butoxyphosphoryl)methyl methanesulfonate.[2][3]

-

Alkylation: This activated reagent is used to alkylate the N9 position of the adenine base derivative, (R)-9-(2-hydroxypropyl)adenine, in a key C-N bond-forming step.[2][4]

-

Deprotection: The final step involves the removal of the two tert-butyl protecting groups using aqueous acid to unmask the phosphonic acid moiety, yielding Tenofovir.[2][3]

Caption: Synthetic pathway to Tenofovir via a di-tert-butyl phosphonate intermediate.

Analytical Characterization

Confirming the identity and purity of di-tert-butyl phosphonate is essential. ³¹P NMR spectroscopy is the most definitive technique for this purpose, providing a clear signal for the phosphonate species and allowing for the quantification of phosphorus-containing impurities.[12] ¹H and ¹³C NMR are also used to confirm the structure, showing the characteristic signals for the tert-butyl groups.

Safety, Handling, and Storage

Di-tert-butyl phosphonate is classified as a hazardous chemical and requires careful handling.

| Hazard Class | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[10][13] |

| Eye Irritation | Causes serious eye irritation (Category 2) | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[10][13] |

| Respiratory Irritation | May cause respiratory system irritation | Use only in a well-ventilated area. Avoid breathing vapors.[13] |

Storage and Handling Protocol:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. To maintain product quality, refrigeration (2-8°C) is recommended.[11][13]

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13]

-

Incompatibilities: Keep away from strong oxidizing agents.[13]

-

Handling: Use non-sparking tools and ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.[13][14]

Conclusion

This compound is a reagent of significant value in organic synthesis, particularly within the pharmaceutical industry. Its utility is defined by the protective nature of the tert-butyl groups, which offer stability during intermediate synthetic steps while allowing for facile deprotection to yield the final active phosphonic acid. A thorough understanding of its synthesis, including the management of byproduct formation and sensitivity to air and heat, is crucial for its effective application. As demonstrated by its role in the industrial synthesis of Tenofovir, di-tert-butyl phosphonate will continue to be an indispensable tool for researchers and drug development professionals working in the field of organophosphorus chemistry.

References

-

Dietz, J-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789-798. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Dietz, J-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]

-

ChemBK. (2024). di-tert-butyl phosphonate. Retrieved from [Link]

-

Starshine Chemical. (n.d.). Di-tert-butyl Phosphonate. Retrieved from [Link]

-

Dietz, J-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2020). The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]

-

ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of dtbpf. Retrieved from [Link]

-

ACS Publications. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development. [Link]

-

NIST. (n.d.). di-t-Butyl phosphite. NIST Chemistry WebBook. Retrieved from [Link]

-

Miller, M. J., et al. (2016). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ivychem.com [ivychem.com]

- 6. Di-tert-butyl Phosphonate | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. di-t-Butyl phosphite [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. Di-tert-butyl Phosphonate | Starshinechemical [starshinechemical.com]

- 11. Di-tert-butyl phosphite 95 13086-84-5 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. guidechem.com [guidechem.com]

Physicochemical properties of phosphonic acid bis(1,1-dimethylethyl) ester

An In-depth Technical Guide to Phosphonic Acid, bis(1,1-dimethylethyl) Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this compound, a pivotal intermediate in modern organophosphorus chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and beyond.

Molecular Identity and Structure

This compound, commonly known as di-tert-butyl phosphonate or di-tert-butyl phosphite, is a dialkyl ester of phosphorous acid. The sterically bulky tert-butyl groups are a defining feature of the molecule, imparting unique stability and reactivity characteristics that are leveraged in various synthetic applications.

-

Synonyms: Di-tert-butyl phosphonate, Di-tert-butyl phosphite, Di-tert-butyl hydrogen phosphite, Phosphorous Acid Di-tert-butyl Ester[1][2][3][4][5]

Caption: 2D structure of Di-tert-butyl Phosphonate.

Physicochemical Properties

The physical and chemical characteristics of di-tert-butyl phosphonate are summarized below. These properties are fundamental to its handling, reaction conditions, and purification.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 66 °C at 0.5 mmHg; 62-62.5 °C at 4 Torr | [5][6] |

| Melting Point | >235 °C (decomposes) | [4][5] |

| Density | 0.995 g/cm³ | [5] |

| Refractive Index | 1.4200 | [5] |

| Solubility | Soluble in organic solvents; insoluble in water | [5][6][7] |

| Stability | Sensitive to air and moisture; prone to decomposition upon incautious heating | [5][8][9] |

Stability and Reactivity: A Closer Look

The stability of di-tert-butyl phosphonate is a critical consideration for its synthesis and application.

-

Thermal Sensitivity: The compound is known to be sensitive to heat.[8][9] Distillation must be performed under high vacuum and at low temperatures (e.g., below 50°C) to prevent decomposition, which often involves dealkylation (loss of a tert-butyl group).[9] This thermal liability explains the wide variance in reported yields from early syntheses.[8]

-

Hydrolytic Stability: While generally insoluble in water, the ester linkages are susceptible to hydrolysis, particularly under acidic conditions, to yield tert-butanol and phosphonic acid.[10][11] The bulky tert-butyl groups provide significant steric hindrance, which slows the rate of hydrolysis compared to less hindered phosphonate esters like diethyl or diisopropyl phosphonates.[10] This deprotection under aqueous acidic conditions is a synthetically useful feature, particularly in the final steps of synthesizing active pharmaceutical ingredients.[9]

-

Oxidative Stability: The compound is prone to aerial oxidation.[8][9] Strict exclusion of oxygen during its preparation and work-up is necessary to prevent the formation of the undesired by-product, tri-tert-butyl phosphate.[8][9]

Spectral Characterization

Spectroscopic methods are essential for confirming the identity and purity of di-tert-butyl phosphonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a definitive technique for characterizing organophosphorus compounds.[12] For di-tert-butyl phosphonate, a characteristic signal is observed in the ³¹P NMR spectrum, which is crucial for monitoring reaction progress and assessing purity.

-

¹H NMR: The proton NMR spectrum is relatively simple, dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The P-H proton will also be present, typically showing coupling to the phosphorus atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[2] Characteristic absorption bands include a strong P=O stretching vibration, P-O-C stretching, and C-H stretching from the tert-butyl groups.[2][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]

Synthesis and Purification Workflow

Di-tert-butyl phosphonate is commercially available but can be expensive.[8] Laboratory and industrial-scale syntheses are therefore common.

Synthetic Pathways

The primary route to di-tert-butyl phosphonate involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol.[8] The choice of base (e.g., triethylamine, pyridine) and reaction conditions significantly impacts the yield and selectivity, as the reaction can also produce the triester, tri-tert-butyl phosphite.[8] An improved method utilizes potassium tert-butoxide (KOtBu), which serves as both the alcohol source and the base, simplifying the process.[8][9]

The key challenge in the synthesis is controlling the reaction to favor the formation of the diester over the triester and preventing oxidation to the phosphate byproduct.[8][9] It has been shown that the triester often forms initially but can be thermally decomposed under reduced pressure to yield the more stable diester.[8]

Caption: Optimized synthesis workflow for Di-tert-butyl Phosphonate.

Methodological Considerations for Purification

Given the compound's thermal sensitivity, purification by distillation is challenging and can lead to product loss.[8][9] For many applications, the crude product, obtained after a careful aqueous work-up and solvent removal under high vacuum at low temperatures (e.g., < 30-40°C), is sufficiently pure for subsequent steps, such as hydroxymethylation.[8][9] If higher purity is required, crystallization from a suitable solvent like ethanol at low temperatures can be employed.[9]

Key Applications in Research and Drug Development

Di-tert-butyl phosphonate is a versatile and valuable building block in organophosphorus chemistry, primarily recognized for its role in the synthesis of pharmaceuticals.[14]

-

Precursor to Antiviral Drugs: Its most prominent application is as a key intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs.[15] It is instrumental in the production of Tenofovir, a cornerstone medication for treating HIV and Hepatitis B.[8][9][15] The tert-butyl groups act as protecting groups for the phosphonate moiety, which are efficiently removed in the final synthetic step under acidic conditions.[9]

-

Phosphorylating Agent: The compound serves as a phosphorylating agent, enabling the introduction of the phosphonate group into various organic molecules.[14] This is particularly important in the development of prodrugs, where modifying a drug's structure with a phosphonate group can improve its bioavailability and pharmacokinetic profile.[14][16]

-

Intermediate for Other Organophosphorus Compounds: It is a precursor for a range of other organophosphorus reagents. For example, it can be readily hydroxymethylated to form di-tert-butyl-(hydroxymethyl)phosphonate, another critical reagent in the synthesis of Tenofovir and other related drugs like Adefovir.[8][9]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with di-tert-butyl phosphonate.

Hazard Identification

According to Safety Data Sheets (SDS), the compound is classified with the following hazards:

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and a lab coat.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Use in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any vapors.[19] Wash hands thoroughly after handling.[17]

-

Storage: The compound is sensitive to air and moisture.[5] It should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[17][19] Refrigerated storage (2-8°C) is recommended to maintain product quality and prevent decomposition.[4][17]

References

-

Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. [Link]

-

Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. [Link]

-

ChemBK. (2024). di-tert-butyl phosphonate - Introduction. ChemBK.com. [Link]

-

LabSolutions. (n.d.). Di-tert-butyl Phosphonate. LabSolutions. [Link]

-

NIST. (n.d.). di-t-Butyl phosphite: Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). di-t-Butyl phosphite: IR Spectrum. NIST Chemistry WebBook. [Link]

-

Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(21), 6588. [Link]

-

ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of dtbpf. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phosphonic acid, bis(1-methylethyl) ester. Cheméo. [Link]

-

Science.gov. (n.d.). dibutyl butyl phosphonate: Topics. Science.gov. [Link]

-

Dietz, J.-P., et al. (n.d.). The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir. ChemRxiv. [Link]

-

PubChem. (n.d.). Phosphonic acid, (1,1-dimethylethyl)-. PubChem. [Link]

-

ACS Publications. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development. [Link]

-

ResearchGate. (2025). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of tBu‐PhoX (tert‐butyl disuccinimidyl phenyl phosphonate). ResearchGate. [Link]

-

ACS Publications. (n.d.). Di-t-butyl Phosphonate. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). Dibutyl butylphosphonate. PubChem. [Link]

-

ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

-

NIST. (n.d.). Phosphonic acid, bis(1-methylethyl) ester. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. [Link]

-

ResearchGate. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

-

ResearchGate. (n.d.). IR spectra of the phosphonate ligands. ResearchGate. [Link]

-

Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA. [Link]

Sources

- 1. di-t-Butyl phosphite [webbook.nist.gov]

- 2. di-t-Butyl phosphite [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. DI-TERT-BUTYL PHOSPHITE | 13086-84-5 [chemicalbook.com]

- 5. 13086-84-5 CAS MSDS (DI-TERT-BUTYL PHOSPHITE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. tcichemicals.com [tcichemicals.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

Bis(tert-butyl) phosphonate ester stability and reactivity

An In-depth Technical Guide to the Stability and Reactivity of Bis(tert-butyl) Phosphonate Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of bis(tert-butyl) phosphonate esters, compounds of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into the core principles governing their stability, reactivity, synthesis, and application, with a particular focus on their role as prodrug moieties. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of the tert-Butyl Group in Phosphonate Chemistry

Phosphonic acids, characterized by a direct carbon-phosphorus (C-P) bond, are potent bioisosteres of phosphate groups.[1][2][3] This structural mimicry allows them to interact with biological targets such as enzymes, but their inherent negative charge at physiological pH severely limits their ability to cross cellular membranes, resulting in poor bioavailability.[1][4]

The bis(tert-butyl) phosphonate ester serves as an elegant solution to this challenge. By masking the acidic protons of the phosphonic acid with bulky, lipophilic tert-butyl groups, the overall charge of the molecule is neutralized. This transformation dramatically enhances cell permeability. The true utility of this strategy, however, lies in the chemical lability of the tert-butyl esters under specific, physiologically relevant conditions, allowing for the controlled release of the active phosphonic acid within the target cell. This guide will explore the chemical principles that make bis(tert-butyl) phosphonate esters a cornerstone of modern phosphonate prodrug design.[1][2]

Synthetic Strategies for Bis(tert-butyl) Phosphonate Esters

The formation of the crucial C-P bond is the primary objective in the synthesis of phosphonate esters. Several reliable methods are employed, with the Michaelis-Arbuzov and Pudovik reactions being the most prominent.

The Michaelis-Arbuzov Reaction

This reaction is a widely used and powerful method for forming C-P bonds.[5][6][7] It involves the reaction of a trialkyl phosphite with an alkyl halide. The mechanism proceeds via an initial SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[6] This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester.[5][6]

Causality in Experimental Choice: The reaction typically requires elevated temperatures (120-160 °C) when using less reactive phosphites.[6] The choice of alkyl halide is also critical; alkyl iodides and bromides are more reactive than chlorides.[7] For the synthesis of bis(tert-butyl) phosphonates, di-tert-butyl phosphite can be alkylated, though variations of the classical Arbuzov reaction are often necessary due to the steric hindrance of the tert-butyl groups.

The Pudovik Reaction

The Pudovik reaction is another fundamental C-P bond-forming reaction, involving the base-catalyzed addition of a >P(O)H compound, such as di-tert-butyl phosphite, across a polarized π-bond, typically a carbonyl or an imine.[8][9][10] This method is particularly useful for synthesizing α-hydroxyphosphonates or α-aminophosphonates.[9][10][11]

Causality in Experimental Choice: The choice of catalyst is key. A mild base, such as an amine (e.g., diethylamine or triethylamine), is sufficient to deprotonate the phosphite and initiate the nucleophilic addition.[10] The reaction is often run at lower temperatures compared to the Michaelis-Arbuzov reaction.

Caption: Key synthetic routes to phosphonate esters.

The Dichotomy of Stability: A Tale of Two pH Regimes

The stability of bis(tert-butyl) phosphonate esters is highly dependent on the pH of the surrounding environment. This predictable lability is the cornerstone of their utility as prodrugs.

Acidic Conditions: Controlled Deprotection

The tert-butyl ester linkage is exceptionally sensitive to acid.[12][13] Under acidic conditions, the ester oxygen is protonated, weakening the C-O bond. This facilitates the departure of the tert-butyl group as a stable tertiary carbocation (which subsequently forms isobutylene), releasing the phosphonic acid.[13][14] This deprotection can be achieved with a variety of acids, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids.[13][15]

Trustworthiness of Protocol: The predictability of this acid-catalyzed cleavage allows for the design of prodrugs that remain intact in the neutral pH of the bloodstream but release their active payload in the slightly acidic environments of specific tissues or intracellular compartments.

Caption: Acid-catalyzed deprotection of a bis(tert-butyl) phosphonate ester.

Basic and Neutral Conditions: Enhanced Stability

In stark contrast to their acid lability, bis(tert-butyl) phosphonate esters exhibit significant stability under basic and neutral conditions.[14] The mechanism for base-catalyzed hydrolysis of esters typically involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon. However, in the case of a tert-butyl ester, this pathway is sterically hindered by the bulky tert-butyl group. Furthermore, the alternative E2 elimination pathway that might be expected is less favorable for the phosphate monoanion leaving group.[12] This stability is crucial for a prodrug, ensuring it does not prematurely hydrolyze before reaching its target.

Data Presentation: Stability Profile Summary

| Condition | Stability | Mechanism of Decomposition | Common Reagents/Notes |

| Strongly Acidic | Low | Acid-catalyzed hydrolysis via stable tert-butyl cation formation.[13] | TFA, HCl, H₂SO₄. Rapid cleavage.[13][15] |

| Mildly Acidic | Moderate | Slow acid-catalyzed hydrolysis. | Aqueous H₃PO₄. Allows for some selectivity.[15] |

| Neutral (pH ≈ 7) | High | Generally stable; minimal hydrolysis.[16] | Essential for stability in circulation. |

| Basic | High | Resistant to base-catalyzed hydrolysis due to steric hindrance.[14] | Stable to common bases like NaOH, amines. |

| Thermal | Moderate | Susceptible to thermal decomposition, especially during distillation.[17] | Requires careful temperature control during synthesis and purification. |

Reactivity Profile: Beyond Stability

While stability defines their role as prodrugs, the reactivity of bis(tert-butyl) phosphonate esters is key to their synthesis and further functionalization.

Nucleophilic and Electrophilic Interactions

The phosphorus center in a phosphonate ester is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions at the ester groups. Conversely, the phosphoryl oxygen possesses lone pairs and is nucleophilic, allowing it to interact with electrophiles.

Deprotection: The Gateway to Activity

The most critical reaction in the context of drug development is the cleavage of the tert-butyl groups. As detailed in the stability section, this is most efficiently achieved under acidic conditions. The choice of acid and solvent allows for fine-tuning of the deprotection rate and selectivity, which is vital when other acid-sensitive functional groups are present in the molecule.[15]

Caption: General experimental workflow for acid-mediated deprotection.

Application in Drug Development: The Prodrug Strategy

The physicochemical properties of bis(tert-butyl) phosphonate esters make them excellent prodrug candidates for phosphonic acid-based therapeutics.[1]

Expertise & Experience: The design principle is straightforward: the bulky, nonpolar tert-butyl groups transform the highly polar, charged phosphonic acid into a more lipophilic, neutral molecule. This "disguise" allows the drug to passively diffuse across the lipid bilayers of cell membranes.[4] Once inside the cell, intracellular enzymes or the slightly lower intracellular pH can catalyze the hydrolysis of the ester bonds, liberating the pharmacologically active phosphonic acid.[1] This strategy has been successfully applied to antiviral drugs like Tenofovir and Adefovir, dramatically improving their oral bioavailability and therapeutic efficacy.[2][17]

Caption: The phosphonate prodrug concept.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction (Illustrative)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add triethyl phosphite (1.0 eq) and the desired primary alkyl bromide (1.1 eq).

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the volatile byproduct (ethyl bromide) and any excess starting material by distillation under reduced pressure.

-

Purification: The crude phosphonate ester can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

-

Setup: Dissolve the bis(tert-butyl) phosphonate ester (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq).

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).[13]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[13][15]

-

Purification: The resulting crude phosphonic acid can often be purified by precipitation/trituration with a non-polar solvent (e.g., diethyl ether or hexanes) or by crystallization.

Safe Handling and Storage

-

Handling: Phosphonate esters should be handled in a well-ventilated fume hood.[18] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[18][19] Avoid inhalation of vapors or mists.

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[18] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.

References

-

Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

PHOSPHONATE ESTER - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Essential Guidelines for Handling Phosphonate Derivatives Safely - Htdchem. (2025). Retrieved from [Link]

-

Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014). Retrieved from [Link]

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Phosphonate prodrugs: an overview and recent advances - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Geminal Bis‐ and Tetrakisphosphonate Ester Derivatives and Their Coordination Behavior Towards Ca(II) Ions. (n.d.). Retrieved from [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. (n.d.). Retrieved from [Link]

-

The Pudovik reaction of dibutyl 1‐oxo‐ethylphosphonate (1a) with >P(O)H reagents. - ResearchGate. (n.d.). Retrieved from [Link]

-

MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. (n.d.). Retrieved from [Link]

- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.).

-

THE PHOSPHATE-PHOSPHONATE AND PHOSPHONATE-PHOSPHATE REARRANGEMENTS AND THEIR APPLICATIONS - 7[5]: USE OF t-BUTYL AS PROTECTING G. (n.d.). Retrieved from [Link]

- US5420328A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.).

-

6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - Repository of the Academy's Library. (n.d.). Retrieved from [Link]

-

Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction - MDPI. (n.d.). Retrieved from [Link]

-

7.4 Esters Cleaved by ~-Elimination Reactions. (n.d.). Retrieved from [Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC - NIH. (n.d.). Retrieved from [Link]

-

Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). Retrieved from [Link]

-

Phosphonate - Wikipedia. (n.d.). Retrieved from [Link]

-

Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Recent developments in chemical deprotection of ester functional group. (2025). Retrieved from [Link]

-

Safety - phosphonates. (n.d.). Retrieved from [Link]

-

Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024). Retrieved from [Link]

-

A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC - PubMed Central. (2023). Retrieved from [Link]

Sources

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. real.mtak.hu [real.mtak.hu]

- 10. mdpi.com [mdpi.com]

- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. htdchem.com [htdchem.com]

- 19. phosphonates - Safety [phosphonates.org]

Phosphonate Esters in Medicinal Chemistry: From Bioisostere to Blockbuster Prodrug

An In-depth Technical Guide for Drug Development Professionals

Abstract

Phosphonate esters represent a cornerstone of modern medicinal chemistry, primarily serving as prodrugs to overcome the profound bioavailability challenges of their parent phosphonic acids. While phosphonic acids are superb bioisosteres of phosphates—offering enhanced metabolic stability—their anionic charge at physiological pH severely limits cell permeability. The conversion to neutral phosphonate esters masks this charge, facilitating passage across biological membranes. This guide delves into the strategic rationale behind phosphonate-based drug design, from the fundamental principles of bioisosterism and metabolic stability to the synthetic methodologies used to create these crucial molecules. We will explore the diverse cleavage mechanisms of key ester prodrug classes, supported by detailed protocols and mechanistic diagrams, and contextualize their application through clinically successful antiviral and anticancer agents.

The Rationale for Phosphonates: Stability in a Phosphate World

Phosphorus is central to cellular function, with phosphate esters forming the backbone of DNA and RNA, acting as key players in cell signaling, and serving as the universal currency of energy in ATP.[1] Consequently, enzymes that process phosphate esters are ubiquitous and represent attractive targets for therapeutic intervention. However, designing drugs to target these active sites presents a dichotomy: the drug must mimic a charged phosphate to bind effectively, but this same charge prevents it from entering the cell.[1]

The phosphonate group, where a metabolically labile P-O-C bond is replaced by a robust P-C bond, provides an elegant solution to half of this problem.[1][2] This single atomic substitution renders phosphonates resistant to hydrolysis by phosphatases and phosphodiesterases, enzymes that would readily cleave a corresponding phosphate ester.[2][3][4] This inherent stability is a critical attribute for a successful drug, prolonging its mechanism of action.

Furthermore, the tetrahedral geometry and anionic character of phosphonic acids make them excellent structural mimics, or bioisosteres, of phosphates.[4][5] They can also act as potent transition-state analogue inhibitors, mimicking the tetrahedral intermediate formed during enzymatic hydrolysis of esters and amides.[4][6][7][8][9]

Caption: Bioisosteric relationship between phosphate and phosphonate esters.

The Bioavailability Obstacle and the Prodrug Solution

Despite their advantages, phosphonic acids are typically dianionic at physiological pH. This high negative charge density makes passive diffusion across the lipophilic cell membrane extremely difficult.[1][10] This poor cell penetration is the primary barrier to the therapeutic utility of most phosphonate-based enzyme inhibitors.

The solution is the prodrug strategy : temporarily masking the charged phosphonic acid group with lipophilic ester moieties.[2][11][12] This conversion yields a neutral phosphonate ester that can readily cross the cell membrane. Once inside the target cell, the ester groups are cleaved by intracellular enzymes (e.g., esterases), regenerating the active, charged phosphonic acid.[13] This strategy not only improves bioavailability but also effectively "traps" the active drug inside the cell, as the regenerated polar molecule cannot easily diffuse back out.[1]

Caption: The phosphonate ester prodrug strategy to overcome the cell membrane barrier.

Core Synthetic Methodology: The Michaelis-Arbuzov Reaction

The formation of the crucial P-C bond is most commonly achieved via the Michaelis-Arbuzov reaction, discovered in 1898.[14][15] This powerful and versatile reaction involves the treatment of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[16][17]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite onto the electrophilic carbon of the alkyl halide.[14][15] This SN2 displacement generates a transient tetraalkoxyphosphonium salt intermediate. The displaced halide anion then acts as a nucleophile, attacking one of the phosphite's alkyl carbons in a second SN2 reaction. This step results in dealkylation of the intermediate, forming the stable pentavalent phosphonate P=O double bond and regenerating an alkyl halide as a byproduct.[14] The formation of the strong phosphoryl (P=O) bond is a major thermodynamic driving force for the reaction.

Caption: Simplified workflow of the Michaelis-Arbuzov reaction mechanism.

Experimental Protocol: General Synthesis of a Dialkyl Benzylphosphonate

This protocol describes a representative Michaelis-Arbuzov reaction. Note: This is a generalized procedure and must be adapted for specific substrates. All work should be performed in a fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Causality: Using a slight excess of the phosphite ensures complete consumption of the more valuable alkyl halide. The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the trivalent phosphite.

-

-

Reaction Execution: Heat the reaction mixture to 140-160 °C with vigorous stirring.

-

Causality: High temperature is required to facilitate the second SN2 step—the dealkylation of the phosphonium salt intermediate—which has a significant activation energy barrier.[14]

-

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Once complete, cool the mixture to room temperature.

-

Purification: The primary byproduct, ethyl bromide, is volatile and can be removed along with excess triethyl phosphite by vacuum distillation. The remaining crude product (diethyl benzylphosphonate) can be further purified by fractional distillation under high vacuum or by column chromatography on silica gel.

-

Causality: Purification is essential to remove unreacted starting materials and byproducts that could interfere with subsequent biological assays or synthetic steps.

-

Key Classes of Phosphonate Ester Prodrugs and Their Activation

The choice of ester promoiety is critical, as it dictates the mechanism of cleavage, the nature of the byproducts, and the overall pharmacokinetic profile of the drug.

Acyloxyalkyl Esters (e.g., POM)

The pivaloyloxymethyl (POM) ester is a widely used promoiety.[2] Adefovir dipivoxil, a di-POM prodrug of PMEA, was approved for treating Hepatitis B.[2]

-

Activation Mechanism: The activation is a two-step process. First, a non-specific carboxyesterase cleaves the pivaloyl ester bond, generating a highly unstable hydroxymethyl phosphonate intermediate. This intermediate then spontaneously decomposes, releasing the active phosphonic acid and formaldehyde.[2]

-

Causality: The elegance of this system lies in the engineered instability of the intermediate. The cleavage of the first ester triggers a chemical cascade that cannot be stopped, ensuring efficient release of the active drug.

-

Considerations: A significant drawback is the release of pivalic acid, which can interfere with carnitine metabolism, and formaldehyde, which is cytotoxic.[11]

Alkoxycarbonyloxymethyl Esters (e.g., POC)

To circumvent the issues associated with POM groups, isopropyloxycarbonyloxymethyl (POC) esters were developed.[1] Tenofovir disoproxil, a di-POC prodrug, is a cornerstone of HIV therapy.[11][18]

-

Activation Mechanism: Similar to POM esters, cleavage is initiated by carboxyesterases. However, the subsequent decomposition releases carbon dioxide, and an alcohol (e.g., isopropanol), which are generally less toxic than pivalic acid and formaldehyde.[1]

-

Causality: By replacing the acyl group with a carbonate, the byproducts of the spontaneous elimination step are altered to be more benign, representing a rational design improvement.

Alkoxyalkyl Esters